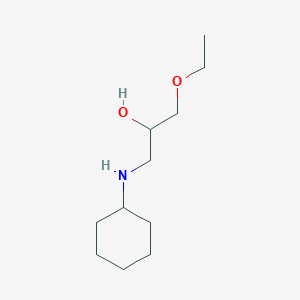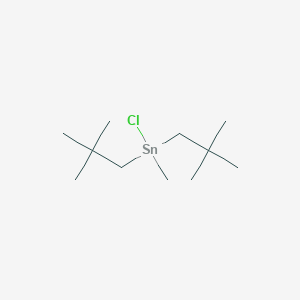
Chlorobis(2,2-dimethylpropyl)methylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorobis(2,2-dimethylpropyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a chlorine atom, a methyl group, and two 2,2-dimethylpropyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Chlorobis(2,2-dimethylpropyl)methylstannane can be synthesized through the reaction of trimethyltin chloride with 2,2-dimethylpropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction proceeds as follows:
(CH3)3SnCl+2(CH3)2CCH2MgBr→(CH3)2CCH2Sn(CH3)2CCH2Cl+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Chlorobis(2,2-dimethylpropyl)methylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or primary amines are employed under mild conditions.
Major Products
Oxidation: Organotin oxides.
Reduction: Tin(II) derivatives.
Substitution: Organotin compounds with different substituents replacing the chlorine atom.
科学的研究の応用
Chlorobis(2,2-dimethylpropyl)methylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of Chlorobis(2,2-dimethylpropyl)methylstannane involves its interaction with molecular targets through coordination chemistry. The tin center can form bonds with various ligands, influencing the reactivity and properties of the compound. The pathways involved include:
Coordination to nucleophiles: The tin atom can coordinate with nucleophiles, altering the electronic structure and reactivity.
Oxidation-reduction cycles: The compound can participate in redox reactions, affecting its oxidation state and chemical behavior.
類似化合物との比較
Similar Compounds
Chlorotrimethylstannane: Similar structure but with three methyl groups instead of 2,2-dimethylpropyl groups.
Chlorodimethylphenylstannane: Contains a phenyl group instead of 2,2-dimethylpropyl groups.
Uniqueness
Chlorobis(2,2-dimethylpropyl)methylstannane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which can influence its steric and electronic properties
特性
CAS番号 |
89860-60-6 |
|---|---|
分子式 |
C11H25ClSn |
分子量 |
311.48 g/mol |
IUPAC名 |
chloro-bis(2,2-dimethylpropyl)-methylstannane |
InChI |
InChI=1S/2C5H11.CH3.ClH.Sn/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;1H3;1H;/q;;;;+1/p-1 |
InChIキー |
JMKFQGAFAWXZLA-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C[Sn](C)(CC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
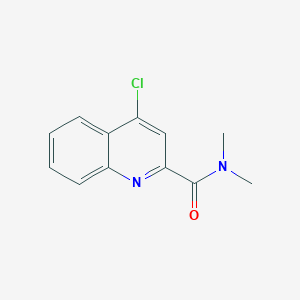
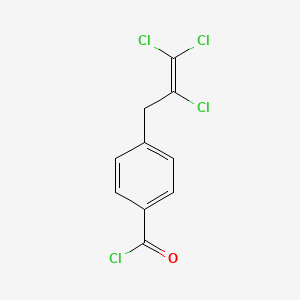
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
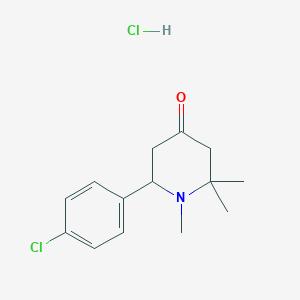
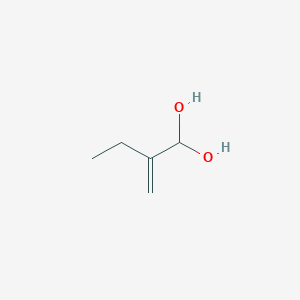
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
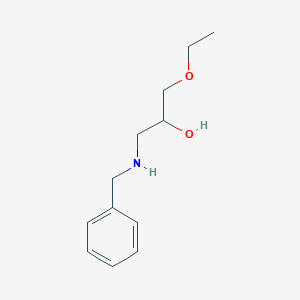

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
